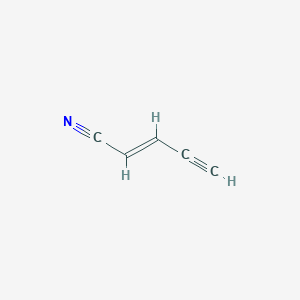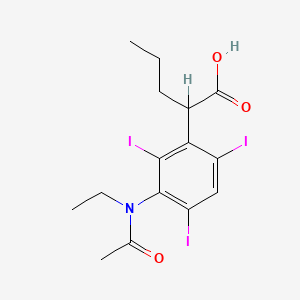
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is a complex organic compound that features a valeric acid backbone substituted with a triiodophenyl group and an N-ethylacetamido moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid typically involves multiple steps:
Acetamidation: The N-ethylacetamido group is introduced via an acylation reaction, where ethylamine reacts with acetic anhydride.
Coupling Reaction: The triiodophenyl group is then coupled with valeric acid through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid can undergo various chemical reactions, including:
Oxidation: The valeric acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triiodophenyl group can be reduced to diiodophenyl or monoiodophenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of valeric acid derivatives such as valeric aldehyde.
Reduction: Formation of diiodophenyl or monoiodophenyl valeric acid.
Substitution: Formation of substituted phenyl valeric acids with various functional groups.
Applications De Recherche Scientifique
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid involves its interaction with specific molecular targets. The triiodophenyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The N-ethylacetamido moiety may enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenyl)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)valeric acid is unique due to the combination of its triiodophenyl group and N-ethylacetamido moiety, which confer distinct chemical and biological properties. The presence of three iodine atoms enhances its potential for use in radiolabeling and imaging applications, while the valeric acid backbone provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
23217-88-1 |
|---|---|
Formule moléculaire |
C15H18I3NO3 |
Poids moléculaire |
641.02 g/mol |
Nom IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO3/c1-4-6-9(15(21)22)12-10(16)7-11(17)14(13(12)18)19(5-2)8(3)20/h7,9H,4-6H2,1-3H3,(H,21,22) |
Clé InChI |
MTFCMQHMVLKUQV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C(=C(C=C1I)I)N(CC)C(=O)C)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
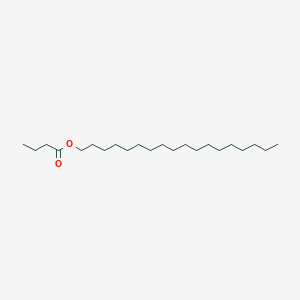



![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
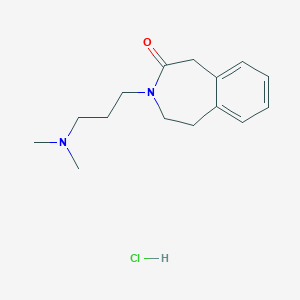
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
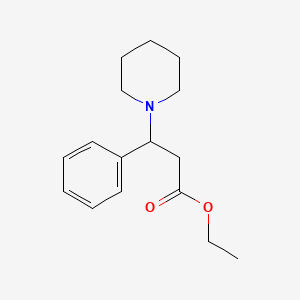
![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
